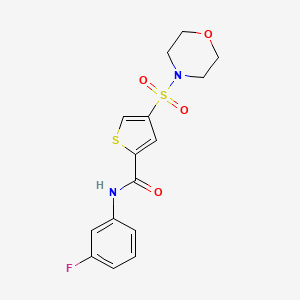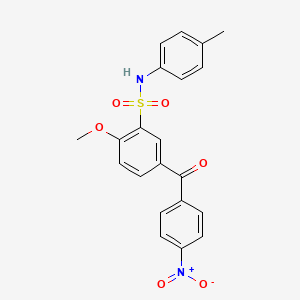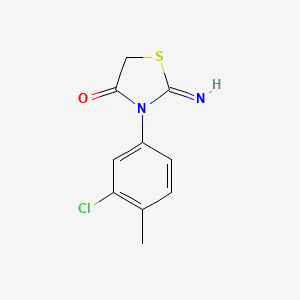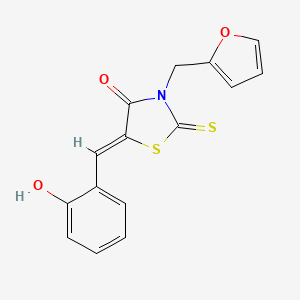![molecular formula C16H18N6O2S2 B3484818 2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}dipyrimidine](/img/structure/B3484818.png)
2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}dipyrimidine
Vue d'ensemble
Description
2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}dipyrimidine, commonly known as PDP, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. PDP is a heterocyclic compound that consists of two pyrimidine rings connected by a piperazine ring.
Mécanisme D'action
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. PDP has also been shown to inhibit fungal growth by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
PDP has been shown to have both biochemical and physiological effects. In cancer cells, PDP has been shown to induce apoptosis and inhibit DNA synthesis. In fungal cells, PDP has been shown to disrupt the fungal cell wall and inhibit fungal growth. PDP has also been shown to have potential as a probe for studying protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
PDP has several advantages for use in lab experiments, including its ability to inhibit DNA synthesis and induce apoptosis in cancer cells, its potential as an antifungal agent, and its potential as a probe for studying protein-protein interactions. However, PDP also has some limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of PDP. One potential direction is the further study of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is the further study of its potential as an antifungal agent, particularly in the development of new antifungal drugs. Additionally, the use of PDP as a probe for studying protein-protein interactions could be further explored, particularly in the development of new protein-based therapeutics. Finally, the synthesis of new PDP derivatives with improved solubility and reduced toxicity could also be an area of future research.
In conclusion, PDP is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PDP have been discussed in this paper. Further research on PDP could lead to the development of new anticancer and antifungal drugs, as well as new protein-based therapeutics.
Applications De Recherche Scientifique
PDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PDP has been studied as a potential anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. PDP has also been studied as a potential antifungal agent due to its ability to inhibit fungal growth. In biochemistry, PDP has been studied as a potential probe for studying protein-protein interactions. In materials science, PDP has been studied as a potential building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[4-(2-pyrimidin-2-ylsulfanylacetyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c23-13(11-25-15-17-3-1-4-18-15)21-7-9-22(10-8-21)14(24)12-26-16-19-5-2-6-20-16/h1-6H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTYTPUDFLLXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC=CC=N2)C(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3484763.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B3484769.png)
![2-{[4-(2-oxo-1-pyrrolidinyl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3484772.png)
![N-{4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B3484776.png)
![N-[4-(aminosulfonyl)benzyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3484798.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3484819.png)

![3-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3484832.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3484839.png)
![5-benzyl-4-methyl-2-[(4-phenyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3484843.png)